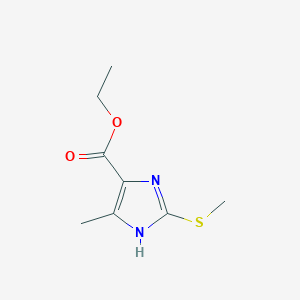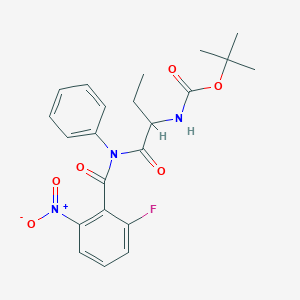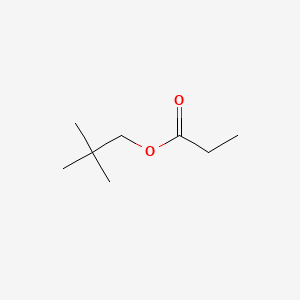
2-Iodo-N-(3-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-(3-methylbutyl)acetamide is an organic compound with the molecular formula C7H14INO. It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by an iodine atom and the nitrogen atom is bonded to a 3-methylbutyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(3-methylbutyl)acetamide typically involves the iodination of N-(3-methylbutyl)acetamide. One common method is to react N-(3-methylbutyl)acetamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-N-(3-methylbutyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding N-(3-methylbutyl)acetamide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: N-(3-methylbutyl)acetamide derivatives.
Oxidation: N-(3-methylbutyl)acetamide or 3-methylbutyl carboxylic acid.
Reduction: N-(3-methylbutyl)acetamide.
Applications De Recherche Scientifique
2-Iodo-N-(3-methylbutyl)acetamide has several applications in scientific research:
Biology: Employed in studies involving protein modification and labeling due to its ability to react with thiol groups in cysteine residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-(3-methylbutyl)acetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodine atom acts as an electrophile, reacting with thiol groups in cysteine residues of proteins, leading to the inhibition of enzyme activity. This property makes it useful in studies of enzyme function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetamide: Similar in structure but lacks the 3-methylbutyl group.
N-(3-Methylbutyl)acetamide: Similar but without the iodine atom.
Chloroacetamide: Contains a chlorine atom instead of iodine.
Uniqueness
2-Iodo-N-(3-methylbutyl)acetamide is unique due to the presence of both the iodine atom and the 3-methylbutyl group, which confer distinct reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
5349-33-7 |
|---|---|
Formule moléculaire |
C7H14INO |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
2-iodo-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C7H14INO/c1-6(2)3-4-9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
CNXNFDBAJBXXLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


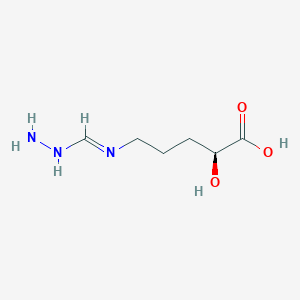
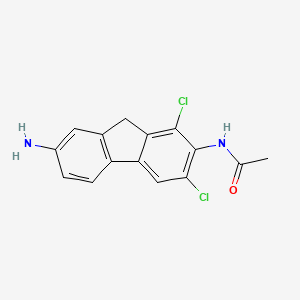
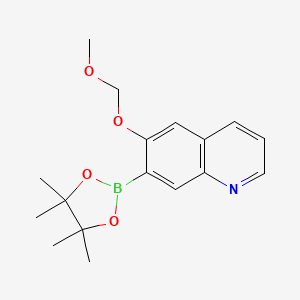
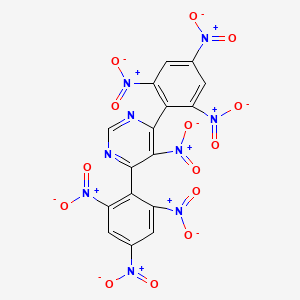
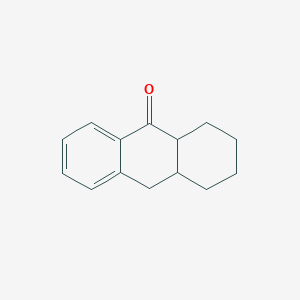
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
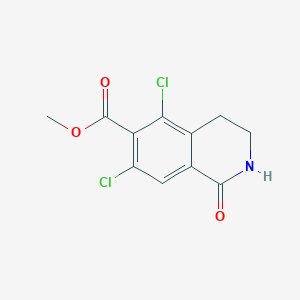
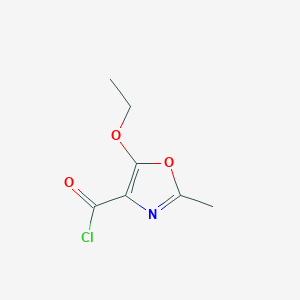
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

